![molecular formula C16H15NO3 B158604 2-Methyl-4-(2-methylbenzamido)benzoic acid CAS No. 317374-08-6](/img/structure/B158604.png)
2-Methyl-4-(2-methylbenzamido)benzoic acid
Overview
Description
“2-Methyl-4-(2-methylbenzamido)benzoic acid” is a chemical compound with the molecular formula C16H15NO3 . It is also known as "2-Methyl-4-(2-methylbenzoylamino)benzoic acid" .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(2-methylbenzamido)benzoic acid” is available as a 2D Mol file or a computed 3D SD file .
Scientific Research Applications
Proteomics Research
This compound is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Spectroscopic Characterization
Derivatives of benzoic acid, including compounds structurally related to 2-Methyl-4-(2-methylbenzamido)benzoic acid, are used in spectroscopic characterization. Studies have analyzed the spectral properties of these derivatives through FT-IR and NMR spectroscopy, contributing to the understanding of their structural and electronic characteristics.
Antiproliferative Activity
Research has been conducted on the synthesis and antiproliferative activity of compounds similar to 2-Methyl-4-(2-methylbenzamido)benzoic acid. These studies involve the preparation of derivatives and their evaluation as potential sigma-1 receptor agonists, with some showing potent cytotoxic activity against cancer cell lines. This line of research points toward the potential for designing new anti-cancer drugs.
Polyaniline Doping
In the field of materials science, derivatives of benzoic acid are used as dopants for polyaniline. This affects its conductivity and thermogravimetric properties. This research has implications for the development of advanced materials with specific electrical and thermal characteristics.
Intermediate for Pharmaceutical Compounds
The compound is useful as an intermediate for preparing pharmaceutically active benzazepine compounds that have vasopressin antagonistic activity. This suggests potential future directions in the development of new pharmaceuticals.
Intermediate in the Synthesis of Dyes and Pesticides
2-Methyl-4-(2-methylbenzamido)benzoic acid is used as an intermediate in the synthesis of dyes and pesticides . This highlights its importance in the chemical industry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGSVQLCVULXJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649002 | |
Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylbenzamido)benzoic acid | |
CAS RN |
317374-08-6 | |
Record name | 4-(2-Methylbenzoylamino)-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317374-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(2-methylbenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Q & A
Q1: What are the key structural features of 2-Methyl-4-(2-methylbenzamido)benzoic acid?
A1: This compound exhibits a non-planar structure. The two benzene rings within the molecule are not coplanar, showing a dihedral angle of 82.4° []. This non-planarity is likely due to steric hindrance from the methyl substituents. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonds. N—H⋯O hydrogen bonds form chains along the b-axis, and pairs of O—H⋯O hydrogen bonds create dimers through interactions between carboxylic acid groups of neighboring molecules [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.